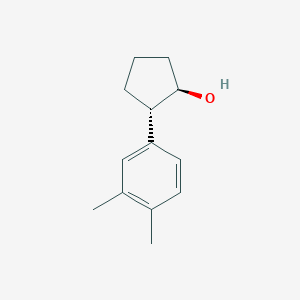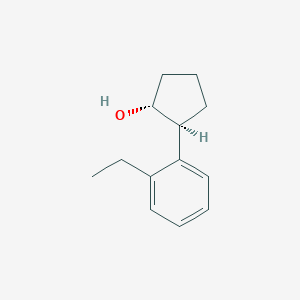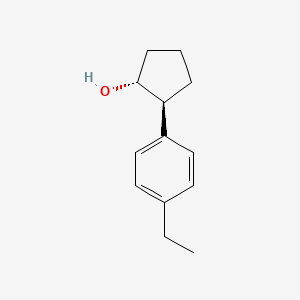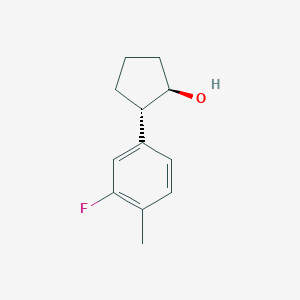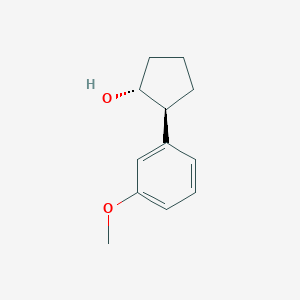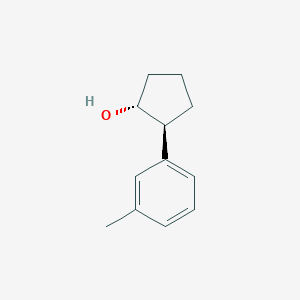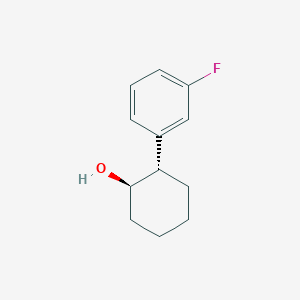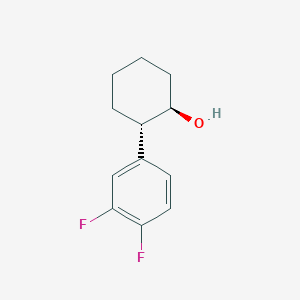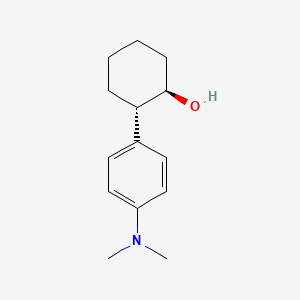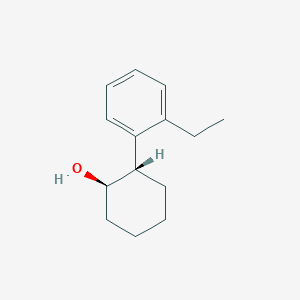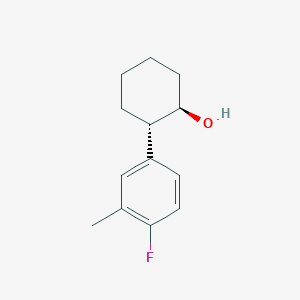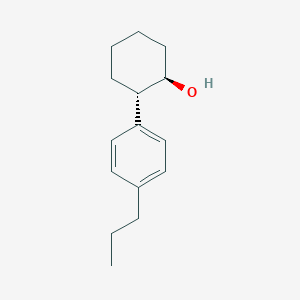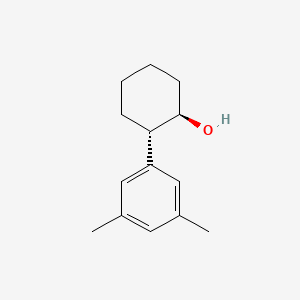
trans-2-(3,5-Dimethylphenyl)cyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-2-(3,5-Dimethylphenyl)cyclohexanol is a chiral organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a cyclohexane ring substituted with a hydroxyl group and a 3,5-dimethylphenyl group, making it an interesting subject for stereochemical and pharmacological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-(3,5-Dimethylphenyl)cyclohexanol can be achieved through several methods:
Asymmetric Synthesis: Utilizing chiral catalysts or chiral auxiliaries to induce the desired stereochemistry.
Reduction of Ketones: Starting from a ketone precursor, such as (3,5-dimethylphenyl)cyclohexanone, and reducing it using reagents like sodium borohydride or lithium aluminum hydride under controlled conditions to obtain the alcohol.
Industrial Production Methods
Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalytic hydrogenation and enzymatic reduction are potential methods for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: Further reduction of the compound can lead to the formation of cyclohexane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: (3,5-dimethylphenyl)cyclohexanone.
Reduction: Various cyclohexane derivatives.
Substitution: Halogenated cyclohexane derivatives.
Applications De Recherche Scientifique
Chemistry
Stereochemical Studies: Investigating the effects of chirality on chemical reactivity and interactions.
Catalysis: Potential use as a chiral ligand in asymmetric catalysis.
Biology
Enzyme Inhibition: Studying its potential as an inhibitor for specific enzymes.
Receptor Binding: Exploring its interactions with biological receptors.
Medicine
Pharmacological Research:
Industry
Material Science: Use in the synthesis of advanced materials with specific properties.
Mécanisme D'action
The mechanism by which trans-2-(3,5-Dimethylphenyl)cyclohexanol exerts its effects depends on its interactions with molecular targets such as enzymes or receptors. The hydroxyl group and the 3,5-dimethylphenyl moiety play crucial roles in these interactions, influencing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S)-2-phenylcyclohexan-1-ol: Lacks the dimethyl groups on the phenyl ring.
(1R,2S)-2-(4-methylphenyl)cyclohexan-1-ol: Has a single methyl group on the phenyl ring.
Uniqueness
trans-2-(3,5-Dimethylphenyl)cyclohexanol is unique due to the presence of two methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Propriétés
IUPAC Name |
(1R,2S)-2-(3,5-dimethylphenyl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-10-7-11(2)9-12(8-10)13-5-3-4-6-14(13)15/h7-9,13-15H,3-6H2,1-2H3/t13-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFKTHNZPVVWEB-UONOGXRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2CCCCC2O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)[C@@H]2CCCC[C@H]2O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
